Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine
Description
Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine is a substituted amine featuring a benzo[1,3]dioxole (piperonyl) moiety linked to a 1-methyl-piperidin-4-yl group via a methylene bridge.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16-6-4-12(5-7-16)15-9-11-2-3-13-14(8-11)18-10-17-13/h2-3,8,12,15H,4-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZJBCZZCJVNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354837 | |
| Record name | Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416865-72-0 | |
| Record name | Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Catechols
The benzodioxole ring is typically synthesized by cyclization of catechol derivatives with dihalomethane reagents under basic conditions. This process involves:
- Reacting catechol or substituted catechols with dihalomethane (e.g., dichloromethane or dibromomethane) in the presence of a base to form the methylenedioxy bridge.
- The reaction is often carried out in polar aprotic solvents such as N-methylpyrrolidinone (NMP), dimethylformamide (DMF), or mixtures with water or deuterated solvents for isotopic labeling purposes.
Isotopic Labeling (Optional)
For specialized applications, deuterated benzodioxoles can be prepared by using deuterated catechols and dihalodideuteromethane reagents, with isotopic enrichment confirmed by NMR.
Coupling with 1-Methyl-piperidin-4-yl Amine
Direct Amination
The key step involves nucleophilic substitution of the benzylic position by the amine group of 1-methyl-piperidin-4-yl amine:
Solid-Phase Synthesis Approach
An alternative method involves solid-phase synthesis where the amine is attached to a resin, followed by reduction and functionalization steps to yield the desired amine product.
Representative Reaction Conditions and Yields
Analytical and Purification Techniques
- Purification is typically achieved by recrystallization (ethyl acetate/hexane or THF) or silica gel chromatography.
- Characterization includes NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography for structural confirmation.
- Isotopic enrichment is verified by 1H NMR when deuterated analogs are synthesized.
Summary of Key Research Findings
- The benzodioxole ring is efficiently formed by cyclization of catechols with dihalomethane reagents in polar aprotic solvents, with yields typically above 70%.
- The methylene bridge at the 5-position is introduced via benzylic alcohol intermediates, which can be purified by recrystallization to high purity.
- Coupling with 1-methyl-piperidin-4-yl amine proceeds under mild nucleophilic substitution conditions, with moderate yields (~45%) reported in literature.
- Solid-phase synthesis methods provide alternative routes with potential for automation and diversification.
- Isotopic labeling methods allow for the preparation of deuterated analogs for specialized applications.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine serves as a valuable intermediate in the synthesis of complex molecules in chemistry. Furthermore, its potential effects on biological systems are under investigation, including studies on enzyme inhibition and receptor binding in biology. The compound is also being explored for potential therapeutic properties, such as antitumor and antimicrobial activities in medicine. Additionally, it finds use in industry for the development of new materials and chemical processes.
The biological activity of this compound is attributed to its interaction with receptors in the central nervous system (CNS). Research has shown that similar compounds can exhibit anticonvulsant and antidepressant activity. These compounds may influence GABA-ergic neurotransmission. They have also demonstrated protection against seizures in various models, suggesting potential anticonvulsant activity. Studies focus on its agonistic effects on dopamine receptors, particularly the D3 receptor. The benzo[d][1,3]dioxole moiety contributes to its selective binding and activity at these receptors.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized using oxidizing agents like potassium permanganate and chromium trioxide to form corresponding oxides.
- Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can yield amine derivatives.
- Substitution: It can participate in nucleophilic or electrophilic substitution reactions, with conditions varying based on the specific reaction.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Piperidine vs. Aromatic Amines : The 1-methyl-piperidin-4-yl group in the target compound introduces a saturated nitrogen heterocycle, enhancing water solubility and basicity (pKa ~8–10) compared to aromatic amines like 4-fluoroaniline (pKa ~4–5). This difference impacts pharmacokinetics, particularly absorption and CNS penetration .
Substituent Effects :
- Fluorine : Compounds with 4-fluoro substituents (e.g., ) exhibit increased lipophilicity (logP ~2.5–3.0) and resistance to oxidative metabolism, enhancing bioavailability .
- Methoxy Groups : Methoxy-substituted analogs (e.g., ) have higher topological polar surface area (TPSA), reducing membrane permeability but improving solubility .
Synthetic Accessibility : The target compound’s piperidine moiety may require reductive amination or nucleophilic substitution steps, as seen in related piperidine syntheses (). In contrast, benzylamine derivatives (e.g., ) are often synthesized via Schiff base formation .
Pharmacological Potential (Inferred from Analogues)
- Kinase Inhibition : Analogues like N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () target AKT1, suggesting the piperidine-containing compound could modulate similar pathways .
- Antimicrobial Activity: Piperonylamine derivatives are explored for antifungal properties due to the benzo[1,3]dioxole ring’s resemblance to natural phenolic antioxidants .
- Neurotransmitter Modulation : The piperidine scaffold is common in serotonin and dopamine receptor ligands, hinting at CNS applications .
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine, often referred to as a derivative of the benzo[d][1,3]dioxole scaffold, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 234.29 g/mol
- CAS Number : 76167-58-3
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- LogP (XLogP3) : 1.9 .
The compound's biological activity is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Notably, it has been studied for its agonistic effects on dopamine receptors, particularly the D3 receptor. The unique structural features of the benzo[d][1,3]dioxole moiety contribute to its selective binding and activity at these receptors.
Dopamine Receptor Activity
Research indicates that derivatives of this compound can selectively activate the D3 dopamine receptor while exhibiting minimal activity at D2 receptors. For instance, studies have shown that certain analogs promote β-arrestin translocation and G protein activation, which are critical pathways in dopamine signaling .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzo[1,3]dioxole derivatives. For example:
- In vitro Studies : Compounds derived from this scaffold demonstrated significant cytotoxicity against various cancer cell lines. One study reported an IC value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective apoptosis induction in cancer cells .
- In vivo Studies : Tumor growth suppression was observed in animal models treated with these compounds, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Activity
Recent investigations have also focused on the antimicrobial properties of benzo[1,3]dioxole derivatives. A high-throughput screening identified several compounds with promising activity against Mycobacterium tuberculosis, targeting essential bacterial pathways such as MmpL3 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzo[1,3]dioxole derivatives. Key findings include:
- Substituents : Variations in substituents on the piperidine ring significantly affect receptor selectivity and potency. For example, modifications that enhance lipophilicity can improve CNS penetration and receptor binding affinity.
- Analog Development : The synthesis of analogs with different functional groups has led to compounds with improved pharmacokinetic profiles and reduced toxicity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Ribeiro Morais et al. (2023) | Anticancer Activity | Demonstrated significant apoptosis induction in MCF cells with an IC of 25.72 ± 3.95 μM; tumor suppression in vivo. |
| PMC7262777 (2020) | D3 Receptor Agonism | Identified selective D3 receptor agonists promoting β-arrestin translocation; potential neuroprotective effects observed. |
| PMC9435431 (2022) | Antimicrobial Activity | High-throughput screening revealed activity against Mycobacterium tuberculosis; targeting MmpL3 as a mechanism. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
- Condensation reactions : For example, reductive amination of 1-benzyl-4-piperidone with methylamine using titanium(IV) isopropoxide as a catalyst .
- Acylation/alkylation : Introduction of the benzo[1,3]dioxol-5-ylmethyl group via nucleophilic substitution or coupling reactions, as seen in thiazol-2-amine derivatives .
- Protection/deprotection strategies : Use of tert-butyl groups or benzyl halides to stabilize intermediates during synthesis .
Q. How is the structural integrity of this compound validated in synthetic studies?
- Methodological Answer : Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm backbone connectivity and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination .
- X-ray crystallography : To resolve stereochemistry, as demonstrated in piperazine-based analogs .
Q. What preliminary biological screening models are used to assess its activity?
- Methodological Answer : Initial screens include:
- In vitro cytotoxicity assays : Against cancer cell lines (e.g., HeLa, A549, MCF-7) using MTT or SRB assays, with IC50 values as key metrics .
- Enzyme inhibition studies : For example, α-glucosidase or MAGL inhibition assays to evaluate metabolic or neurological applications .
Advanced Research Questions
Q. How does structural modification of the benzo[1,3]dioxol and piperidine moieties influence antitumor activity?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzo[1,3]dioxol ring enhance apoptosis induction (e.g., compound C27, IC50 = 2.07 μM in HeLa) .
- Piperidine methylation : The 1-methyl group on piperidine improves blood-brain barrier penetration, critical for CNS-targeted agents .
- Hybridization strategies : Combining benzo[1,3]dioxol with thiazole rings increases selectivity for cancer cells over normal fibroblasts .
Q. What mechanisms underlie its anticonvulsant activity, and how do they compare to reference drugs?
- Methodological Answer :
- In vivo models : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents show ED50 values (e.g., 45 mg/kg for compound 5), outperforming stiripentol (ED50 = 115 mg/kg) .
- Target engagement : Modulation of voltage-gated sodium channels or GABAergic pathways, validated via patch-clamp electrophysiology .
Q. How can contradictions in biological data across studies be resolved?
- Methodological Answer :
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions .
- Meta-analysis : Compare structural analogs (e.g., piperazine vs. piperidine derivatives) to isolate substituent-specific effects .
Q. What strategies optimize in vivo efficacy while minimizing toxicity?
- Methodological Answer :
- Pharmacokinetic tuning : Introduce hydrophilic groups (e.g., hydroxyl) to reduce hepatotoxicity, as seen in benzo[1,3]dioxol-5-ylmethyl analogs .
- Prodrug approaches : Mask reactive amines with acetyl or carbamate groups to enhance bioavailability .
- Toxicogenomics : RNA-seq of liver/kidney tissues post-administration identifies off-target gene signatures .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC-MS : Quantifies impurities (<0.1% for preclinical studies) and detects degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition profiles for storage optimization .
Q. How are apoptosis and cell cycle effects mechanistically validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
